伊沙康唑

概述

描述

Isavuconazole is a triazole antifungal agent with a broad spectrum of activity and a favorable safety profile . It is approved by the Food and Drug Administration and the European Medicines Agency for the treatment of invasive aspergillosis and mucormycosis . Isavuconazole works by inhibiting fungal cell membrane synthesis, making it effective against a variety of fungal pathogens .

科学研究应用

伊沙康唑具有广泛的科学研究应用,特别是在化学、生物学、医学和工业领域。 在医学领域,它用于治疗侵袭性真菌感染,包括曲霉菌病和毛霉菌病 . 其广谱抗真菌活性使其成为研究真菌病原体和开发新型抗真菌疗法的宝贵工具 . 此外,伊沙康唑还用于药代动力学和药效学研究,以了解其在体内的吸收、分布、代谢和排泄 .

作用机制

生化分析

Biochemical Properties

Isavuconazole displays fungicidal actions by disrupting the biosynthesis of ergosterol, a key component of the fungal cell membrane . It inhibits the cytochrome P-450 dependent enzyme lanosterol 14-alpha-demethylase that mediates the conversion of lanosterol to ergosterol .

Cellular Effects

Isavuconazole exerts its effects on various types of cells, primarily fungal cells. It disrupts the structure and function of the fungal cell membrane, leading to cell death . This disruption is caused by the inhibition of ergosterol synthesis, a key component of the fungal cell membrane .

Molecular Mechanism

The molecular mechanism of isavuconazole involves the inhibition of the cytochrome P-450 dependent enzyme lanosterol 14-alpha-demethylase . This enzyme mediates the conversion of lanosterol to ergosterol, a key component of the fungal cell membrane. By inhibiting this enzyme, isavuconazole disrupts the biosynthesis of ergosterol, leading to alterations in the structure and function of the fungal cell membrane and ultimately causing cell death .

Temporal Effects in Laboratory Settings

In laboratory settings, isavuconazole has been observed to have a linear increase in blood concentrations for each day of treatment . Adverse events, mainly gastrointestinal, were associated with prolonged administration and high serum levels .

Dosage Effects in Animal Models

Isavuconazole has demonstrated significant dose-dependent reduction in residual fungal burden, decreased pulmonary injury, and prolonged survival in animal models of invasive pulmonary aspergillosis .

Metabolic Pathways

The main enzymes involved in the metabolism of isavuconazole are CYP3A4, CYP3A5, and subsequently uridine diphosphate-glucuronosyltransferases (UGT) .

Transport and Distribution

After both oral and intravenous administration, the volume of distribution of isavuconazole was large, suggesting that it would remain biologically active for a prolonged period of time in the body .

准备方法

合成路线和反应条件: 伊沙康唑的制备涉及多个步骤,包括合成中间体化合物。 一种方法是在碱存在下使化合物 C2 与化合物 C1 反应生成中间体,然后对其进行进一步加工 . 另一种方法是使用碱使伊沙康唑盐酸盐解离,然后用浓硫酸和过氧化氢进行盐交换,最后重新结晶 .

工业生产方法: 伊沙康唑硫酸盐的工业生产使用离子交换树脂代替硫酸来引入硫酸根阴离子。 该方法已针对扩大生产进行了优化,从而使最终产品的产量和纯度很高 .

化学反应分析

反应类型: 伊沙康唑会发生各种化学反应,包括氧化、还原和取代反应。这些反应对于其合成和修饰至关重要。

常见试剂和条件: 伊沙康唑合成中常用的试剂包括碱、硫酸、过氧化氢和离子交换树脂 . 反应条件通常温和,需要仔细控制温度和 pH 值,以确保高产率和纯度。

主要生成物: 这些反应的主要生成物是伊沙康唑硫酸盐,它是药物制剂中使用的活性药物成分 .

相似化合物的比较

属性

IUPAC Name |

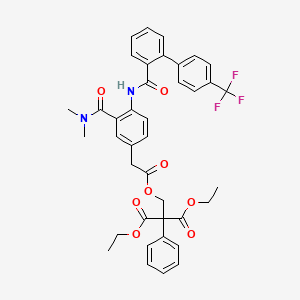

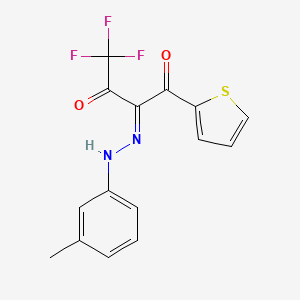

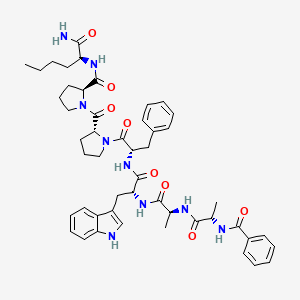

4-[2-[(2R,3R)-3-(2,5-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]-1,3-thiazol-4-yl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17F2N5OS/c1-14(21-28-20(10-31-21)16-4-2-15(9-25)3-5-16)22(30,11-29-13-26-12-27-29)18-8-17(23)6-7-19(18)24/h2-8,10,12-14,30H,11H2,1H3/t14-,22+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDFOUSQFMYRUQK-RCDICMHDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC(=CS1)C2=CC=C(C=C2)C#N)C(CN3C=NC=N3)(C4=C(C=CC(=C4)F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=NC(=CS1)C2=CC=C(C=C2)C#N)[C@](CN3C=NC=N3)(C4=C(C=CC(=C4)F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17F2N5OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2058251 | |

| Record name | Isavuconazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2058251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

437.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Isavuconazole displays fungicidal actions by disrupting the biosynthesis of ergosterol, which is a key component of fungal cell membrane. It inhibits cytochrome P-450 dependent enzyme lanosterol 14-alpha-demethylase that mediates the conversion of lanosterol to ergosterol. The side arm of of the active isavuconazole molecule allows for greater affinity for the binding pocket in the fungal CYP51 protein by orienting the triazole ring of the molecule to engage with the heme moiety at the bottom of the binding pocket. This explains the wide antifungal spectrum of isavuconazole and possible cross-resistance to other triazoles. As a result of lanosterol 14-alpha-demethylase inhibition, toxic methylated sterol precursors such as 14-α-methylated lanosterol, 4,14-dimethylzymosterol, and 24-methylenedihydrolanosterol alter the function of fungal membrane and accumulate within the fungal cytoplasm. Depletion of ergosterol within the fungal cell membrane leads to decreased structural integrity and function of the cell membrane, inhibited fungal cell growth and replication, and ultimately cell death. Mammalian cell demethylation is less sensitive to isavuconazole inhibition. Mechanism of resistance and reduced susceptibility to isavuconazole arises from mutations in the fungal cyp51A and cyp51B genes coding for the target protein lanosterol 14-alpha-demethylase. Other multiple mechanisms leading to resistance, including changes in sterol profile and elevated efflux pump activity of fungal species, cannot be excluded. | |

| Record name | Isavuconazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11633 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

241479-67-4 | |

| Record name | Isavuconazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=241479-67-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isavuconazole [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0241479674 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isavuconazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11633 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Isavuconazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2058251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isavuconazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISAVUCONAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/60UTO373KE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Isavuconazole?

A1: Isavuconazole, like other triazole antifungals, targets the cytochrome P450-dependent enzyme lanosterol 14α-demethylase (CYP51) in fungal cells. [, , , ] This enzyme is crucial for the biosynthesis of ergosterol, a key component of the fungal cell membrane. [, ] By inhibiting CYP51, Isavuconazole disrupts ergosterol production, leading to fungal cell membrane instability and ultimately cell death. [, , ]

Q2: Are there any downstream effects of Isavuconazole's mechanism of action beyond ergosterol depletion?

A2: While the primary effect of Isavuconazole is the depletion of ergosterol, research suggests that it might also trigger other cellular responses in fungi. For instance, one study demonstrated that Isavuconazole treatment led to the upregulation of ergosterol biosynthesis genes in a resistant Candida glabrata strain, suggesting a compensatory mechanism. [] Another study found that Isavuconazole treatment in a murine model of invasive aspergillosis resulted in a prominent antifungal effect within granulomatous lesions in lung tissue. []

Q3: What is the molecular formula and weight of Isavuconazole?

A3: This information is not explicitly provided in the provided research excerpts. Please refer to comprehensive drug databases or the Isavuconazole drug label for this information.

Q4: Is there any spectroscopic data available on Isavuconazole in these research articles?

A4: The provided research excerpts do not delve into detailed spectroscopic characterization of Isavuconazole.

Q5: How does Isavuconazole perform under various environmental conditions?

A5: The provided research primarily focuses on the clinical aspects of Isavuconazole. Information regarding its stability and performance under varying environmental conditions is not discussed.

Q6: What is the bioavailability of Isavuconazole after oral administration?

A6: Studies have shown that Isavuconazole, administered orally as the prodrug Isavuconazonium sulfate, has high absolute bioavailability, nearing that of intravenous administration. One study reported a geometric least squares mean ratio (oral/IV) of 98% for Isavuconazole area under the concentration-time curve (AUC∞). [] Another study estimated oral bioavailability to be approximately 88%. []

Q7: How does food intake affect Isavuconazole absorption?

A7: Food does not appear to significantly hinder Isavuconazole absorption. A study in healthy volunteers demonstrated that while food intake slightly delayed the time to peak concentration (Tmax), it also increased the extent of absorption (AUC∞) by 10% compared to fasted conditions. []

Q8: What are the major metabolic pathways of Isavuconazole?

A8: Isavuconazole is primarily metabolized in the liver, mainly by the cytochrome P450 enzyme CYP3A4. [, ] Co-administration with strong CYP3A4 inducers, such as rifampin, significantly reduces Isavuconazole exposure, while co-administration with CYP3A4 inhibitors, like ketoconazole, considerably increases its exposure. []

Q9: Are there any specific patient populations where Isavuconazole pharmacokinetics might be altered?

A9: Research suggests that Isavuconazole exposure can be affected by factors like liver function, sex, body mass index, and dialysis status. [, , ] For example, patients with moderate liver impairment showed a significant decrease in Isavuconazole clearance and a prolonged half-life compared to healthy individuals. [] Similarly, lower AUC and trough concentrations were observed in women, patients with a higher body mass index, and those receiving hemodialysis. []

Q10: What is the spectrum of activity of Isavuconazole against Candida species?

A11: Isavuconazole exhibits potent in vitro activity against various Candida species, including C. albicans, C. parapsilosis, C. glabrata, C. tropicalis, and C. krusei. [, ] Furthermore, studies have demonstrated synergistic interactions between Isavuconazole and micafungin against some Candida species, suggesting a potential for combination therapy. []

Q11: Has the efficacy of Isavuconazole been tested in animal models of invasive fungal infections?

A12: Yes, several studies have employed animal models, particularly murine models, to assess Isavuconazole's efficacy against invasive fungal infections. For instance, in a temporarily neutropenic murine model of disseminated candidiasis, Isavuconazole effectively reduced kidney burden caused by C. tropicalis and both kidney and brain burdens in C. krusei infections. [] In a murine model of invasive aspergillosis, Isavuconazole demonstrated efficacy in reducing fungal burden and improving survival, including infections caused by both wild-type and CYP51 mutant Aspergillus fumigatus isolates. [] Additionally, Isavuconazole prolonged the survival of mice infected with Mucor circinelloides in a pulmonary mucormycosis model. []

Q12: How does the efficacy of Isavuconazole compare to existing antifungal agents in clinical trials?

A13: Clinical trials have demonstrated that Isavuconazole is a viable treatment option for patients with invasive aspergillosis (IA), exhibiting comparable efficacy to voriconazole. [, , ] One study reported similar all-cause mortality rates between Isavuconazole and voriconazole in neutropenic patients with IA. [] Moreover, a network meta-analysis indicated that Isavuconazole might be superior to amphotericin B deoxycholate for IA treatment. []

Q13: Does cross-resistance exist between Isavuconazole and other triazole antifungals?

A15: Yes, due to their shared mechanism of action targeting the CYP51 enzyme, cross-resistance can occur between Isavuconazole and other triazole antifungals. [, , ] This is particularly relevant in settings with pre-existing azole resistance, highlighting the need for careful patient selection and susceptibility testing. [, ] For instance, one study found a strong correlation between Isavuconazole and voriconazole minimum inhibitory concentrations (MICs) in Aspergillus fumigatus isolates, suggesting potential cross-resistance. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(4-chlorophenyl)methyl]-5-[2-(3H-imidazol-4-yl)ethyl]-1,2,4-oxadiazole](/img/structure/B1672120.png)

![(4-benzamidophenyl) (Z)-7-[(1R,2R,3R)-3-hydroxy-2-(2-hydroxy-3-phenoxypropoxy)-5-oxocyclopentyl]hept-4-enoate](/img/structure/B1672126.png)

![(E)-but-2-enedioic acid;methyl 4-[2-(3,4-dichlorophenyl)acetyl]-3-(pyrrolidin-1-ylmethyl)piperazine-1-carboxylate](/img/structure/B1672130.png)

![(1S,14S)-13-Methyl-5,7,17,19,25-pentaoxa-13-azaheptacyclo[12.10.1.01,12.02,10.04,8.015,23.016,20]pentacosa-2,4(8),9,15(23),16(20),21-hexaene](/img/structure/B1672137.png)